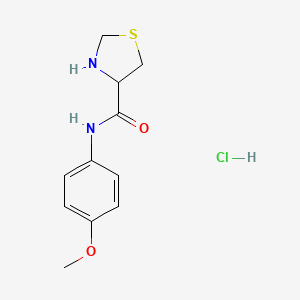

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Description

Chemical Identity and Nomenclature

This compound is a well-defined heterocyclic compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.76 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1251923-09-7 and carries the MDL number MFCD16622051. The systematic nomenclature reflects its structural complexity, incorporating a thiazolidine ring system substituted at the 4-position with a carboxamide group that is further connected to a 4-methoxyphenyl moiety. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for research applications and potential pharmaceutical development.

The compound's canonical SMILES notation is represented as COc1ccc(cc1)NC(=O)C1NCSC1.Cl, providing a standardized representation of its molecular connectivity. The InChI representation further confirms the structural identity as InChI=1S/C11H14N2O2S.ClH/c1-15-9-4-2-8(3-5-9)13-11(14)10-6-16-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H. This comprehensive chemical identification system ensures unambiguous recognition of the compound across various chemical databases and research platforms. The presence of the hydrochloride counterion is crucial for the compound's crystalline structure and influences its physicochemical properties, including melting point, solubility profile, and storage stability under standard laboratory conditions.

Historical Development and Discovery Context

The development of this compound emerged from the broader historical context of thiazolidine chemistry research that began in the early 20th century. The foundational work on thiazolidine synthesis was established by Kallenberg in 1923, who first reported methodologies for creating the core thiazolidine framework. This pioneering research laid the groundwork for subsequent developments in thiazolidine-based compound synthesis, leading to the recognition of these structures as privileged scaffolds in medicinal chemistry.

The specific synthesis and characterization of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide derivatives gained momentum in the early 21st century as researchers began to systematically explore the biological potential of substituted thiazolidine compounds. The development of this particular compound follows established synthetic pathways that involve the condensation of L-cysteine derivatives with appropriate benzaldehyde precursors, followed by carboxamide formation through coupling reactions. The historical progression of thiazolidine chemistry has been marked by significant advances in understanding structure-activity relationships, which have informed the design and synthesis of compounds like this compound.

The evolution of analytical techniques and synthetic methodologies has enabled more sophisticated approaches to thiazolidine modification, leading to the development of compounds with enhanced biological activities. The introduction of electron-donating groups such as methoxy substituents represents a strategic advancement in molecular design, as these modifications can significantly influence the compound's interaction with biological targets and improve its pharmacological profile.

Position within Thiazolidine Compound Classification

This compound occupies a distinctive position within the broader classification of thiazolidine compounds, which are characterized by their five-membered saturated ring containing both nitrogen and sulfur heteroatoms. Thiazolidines represent a fundamental class of heterocyclic compounds that serve as sulfur analogs of oxazolidines, with the general formula (CH2)3(NH)S. Within this classification system, the compound under study belongs to the subclass of thiazolidine-4-carboxamide derivatives, which are characterized by the presence of a carboxamide functional group at the 4-position of the thiazolidine ring.

The structural classification of this compound can be further refined based on its substitution pattern. The presence of the 4-methoxyphenyl group attached to the carboxamide nitrogen classifies it as an N-aryl thiazolidine-4-carboxamide derivative. This specific substitution pattern is significant because the electron-donating nature of the methoxy group influences the electronic properties of the aromatic ring, which can affect the compound's binding affinity to biological targets. The para-substitution of the methoxy group optimizes steric and electronic compatibility with enzyme active sites, as demonstrated in tyrosinase inhibition studies.

| Classification Level | Description | Structural Feature |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Five-membered ring with heteroatoms |

| Secondary Class | Thiazolidines | Saturated ring with N and S |

| Tertiary Class | Thiazolidine-4-carboxamides | Carboxamide at position 4 |

| Quaternary Class | N-Aryl derivatives | Aromatic substituent on amide nitrogen |

| Specific Type | 4-Methoxyphenyl derivatives | Para-methoxy substitution |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its role as both a synthetic target and a pharmacologically active compound. Heterocyclic systems are recognized as being of paramount importance in medicinal chemistry, with estimates suggesting that more than 85% of all chemical entities that evoke biological reactions contain at least one heterocycle. The thiazolidine scaffold represents a particularly valuable framework due to its versatility in accommodating various substituents while maintaining structural integrity and biological activity.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S.ClH/c1-15-9-4-2-8(3-5-9)13-11(14)10-6-16-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNCWESKXAEVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CSCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the condensation of 4-methoxyaniline with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Purification steps, including crystallization and recrystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions, facilitating the creation of diverse chemical entities.

Biology

The compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies indicate that it shows effectiveness against various bacterial strains. For instance, it demonstrated inhibition of E. coli growth at concentrations as low as 0.5 mM.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide | E. coli | 0.5 mM |

| Other Thiazolidines | Staphylococcus aureus | 0.7 mM |

- Anti-inflammatory Properties : The compound has been shown to reduce the production of pro-inflammatory cytokines in cell cultures and may inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses.

Medicine

Research is ongoing into its potential as a therapeutic agent for various diseases:

- Cancer Treatment : The compound has been reported to selectively disrupt cancer cells while minimizing harm to normal cells. It shows promise in treating prostate, breast, and ovarian cancers by inducing apoptosis in cancerous cells at lower concentrations compared to normal cells .

Industry

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new materials with specific functionalities.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. The results highlighted its competitive performance against common pathogens, suggesting a promising profile for further development in antimicrobial therapies.

Anti-inflammatory Effects Research

In controlled laboratory settings, this compound was tested for its anti-inflammatory effects on cell lines. Results indicated a significant reduction in cytokine levels compared to untreated controls, reinforcing its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Differences

The following table summarizes key structural analogs and their properties:

Key Observations:

Pharmacological and Physicochemical Properties

Solubility and Stability:

- The target compound’s 4-methoxy group likely improves water solubility (~5–10 mg/mL estimated) compared to analogs like N-(cyclopropylmethyl)-thiazolidine (solubility <1 mg/mL) .

- Fluorinated derivatives (e.g., trifluoroethyl ) may exhibit greater metabolic stability due to fluorine’s resistance to oxidation.

Receptor Interactions:

- The 4-methoxy group’s polarity may favor interactions with polar receptor pockets.

- Analogs with aromatic substituents (e.g., 2-(4-chlorobenzyl)-thiazole ) demonstrate varied binding profiles, suggesting substituent position and electronic effects critically influence target engagement.

Biological Activity

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a synthetic compound belonging to the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features:

- Thiazolidine Ring : A five-membered ring containing nitrogen and sulfur.

- Methoxyphenyl Group : A para-methoxy substituent which enhances its solubility and biological activity.

- Carboxamide Functional Group : Contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide has shown effectiveness against various bacterial strains. For instance:

- In vitro studies demonstrated inhibition of bacterial growth at concentrations as low as 0.5 mM.

- Comparative studies highlighted its potency relative to other thiazolidine derivatives, suggesting a promising profile for further development in antimicrobial therapies.

Anti-inflammatory Properties

The compound's anti-inflammatory effects are attributed to its ability to inhibit specific enzymes involved in inflammatory pathways.

- Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures .

- Mechanistic investigations suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Antioxidant Activity

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide also exhibits antioxidant properties:

- It scavenges free radicals effectively, thereby protecting cells from oxidative stress.

- This activity is particularly relevant in contexts where oxidative damage is implicated in disease progression.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes such as COX and neuraminidase, modulating their activity and influencing inflammatory and viral processes .

- Cellular Interaction : It binds to specific receptors or proteins within cells, leading to downstream effects that alter cellular functions.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidine derivatives, including N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide. The results indicated:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide | E. coli | 0.5 mM |

| Other Thiazolidines | Staphylococcus aureus | 0.7 mM |

This table illustrates the compound's competitive performance against common pathogens.

Research on Anti-inflammatory Effects

In a controlled laboratory setting, N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide was tested for its anti-inflammatory effects:

- Cell lines treated with the compound showed a significant reduction in cytokine levels compared to untreated controls.

Q & A

Basic Synthesis & Purification

Q: What are the established laboratory-scale synthesis routes for N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride, and which purification methods ensure high purity? A: The compound is typically synthesized via condensation of 4-methoxyaniline with 1,3-thiazolidine-4-carboxylic acid derivatives, followed by hydrochlorination. Key steps include:

- Condensation : Use of carbodiimide coupling agents (e.g., EDC/HCl) to activate the carboxylic acid group .

- Cyclization : Acidic or basic conditions to form the thiazolidine ring .

- Purification : Reverse-phase HPLC (C18 columns) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Synthesis Optimization

Q: How can researchers optimize multi-step synthesis yields while minimizing byproduct formation? A: Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective coupling reactions .

- Temperature Control : Maintaining ≤60°C during cyclization to prevent degradation of the methoxyphenyl group .

- Byproduct Mitigation : Use of scavenger resins (e.g., polymer-bound isocyanide) to trap unreacted intermediates .

Basic Characterization Techniques

Q: Which spectroscopic and chromatographic methods are critical for structural validation? A: Standard protocols involve:

- NMR : H and C NMR to confirm methoxyphenyl (-OCH at δ ~3.8 ppm) and thiazolidine ring protons (δ 4.1–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 298.08) .

- HPLC-PDA : Retention time comparison with reference standards for purity assessment .

Advanced Biological Data Contradictions

Q: How should researchers address conflicting reports on the compound’s enzyme inhibition efficacy? A: Contradictions may arise from:

- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer pH affecting ionization .

- Structural Analogues : Compare activity with Venlaflaxine impurities (e.g., cyclohexylidene derivatives) to identify pharmacophore requirements .

- Dose-Response Validation : Use IC curves across ≥3 independent replicates to confirm reproducibility .

Stability Under Experimental Conditions

Q: What storage conditions and handling practices ensure compound stability? A: Stability data suggest:

- Temperature : Store at –20°C in amber vials; degradation occurs >40°C .

- Solvent Compatibility : Stable in DMSO (≤10 mM) for ≤72 hours; avoid aqueous solutions at pH >8 .

- Light Sensitivity : Protect from UV exposure to prevent methoxyphenyl oxidation .

Computational Modeling Applications

Q: Which in silico methods predict target binding interactions for this compound? A: Methodologies include:

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .

- MD Simulations : GROMACS for assessing conformational stability in lipid bilayers .

- ADMET Prediction : SwissADME to estimate bioavailability and metabolic pathways .

Solubility & Solvent Selection

Q: Which solvents are optimal for in vitro assays requiring this compound? A: Solubility rankings (from related compounds):

- High Solubility : DMSO (≥50 mg/mL), methanol (20–30 mg/mL) .

- Low Solubility : Water (<1 mg/mL); use surfactants (e.g., Tween-80) for aqueous dispersion .

Impurity Analysis

Q: How can researchers identify and quantify synthesis-related impurities? A: Key approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.